
4-Chromanol, 3-amino-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chromanol, 3-amino-, (Z)- is a compound belonging to the class of chromanols, which are oxygen-containing heterocycles. This compound is characterized by the presence of an amino group at the third position and a chromanol core structure. Chromanols are known for their diverse biological activities and are often found in various medicinal and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chromanol, 3-amino-, (Z)- can be achieved through several methods. One common approach involves the cyclization of substituted 1,4-benzoquinones. For example, a visible light photoredox-catalyzed aldehyde olefin cyclization can be used to prepare chromanol derivatives in good yields . This method takes advantage of trialkylamines as electron donors and proton donors to activate the substrate via proton-coupled electron transfer.
Industrial Production Methods
Industrial production methods for 4-Chromanol, 3-amino-, (Z)- often involve the use of catalytic hydrogenation. For instance, 3-chlorochromone can be reacted with appropriate amines, followed by catalytic hydrogenation in acidic media over palladium on barium sulfate to yield 3-amino-4-hydroxychromans .
Chemical Reactions Analysis
Types of Reactions
4-Chromanol, 3-amino-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Catalytic hydrogenation can reduce the compound to form aminochromans.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on barium sulfate.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminochromans.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Chromanol, 3-amino-, (Z)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chromanol, 3-amino-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it may interact with specific receptors to exert anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxychroman: Similar structure with hydroxyl group at the fourth position.
3-Piperidino-4-hydroxychroman: Contains a piperidine ring instead of an amino group.
3-Morpholinochromone: Contains a morpholine ring instead of an amino group.
Uniqueness
4-Chromanol, 3-amino-, (Z)- is unique due to its specific configuration and the presence of an amino group at the third position, which imparts distinct chemical and biological properties compared to other chromanol derivatives.
Properties
CAS No. |
33607-87-3 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3S,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9+/m0/s1 |
InChI Key |
HCUMBNVFLOJFSA-IONNQARKSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C2O1)O)N |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)
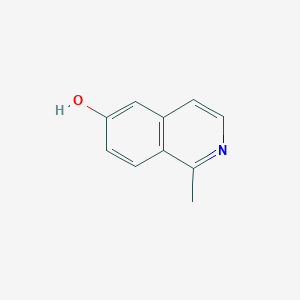
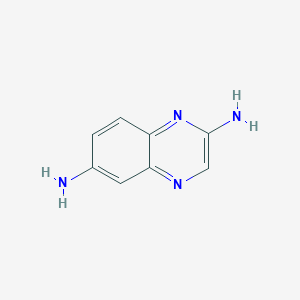
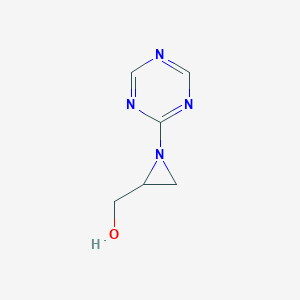


![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
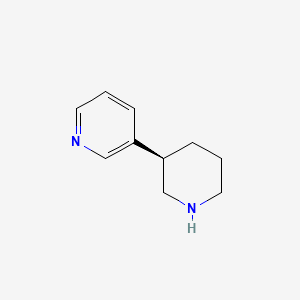
![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)

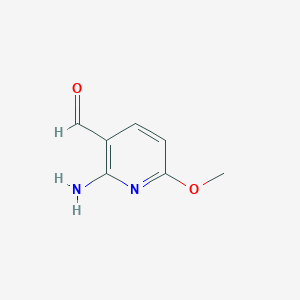
![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)
